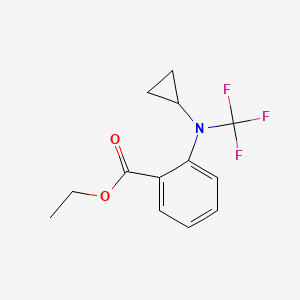
Ethyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an amino group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts like rhodium or copper.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of automated reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Ethyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The cyclopropyl group can introduce steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl 2-(cyclopropyl(trifluoromethyl)amino)benzoate can be compared with other similar compounds such as:
Ethyl 2-(cyclopropylamino)benzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-(trifluoromethylamino)benzoate: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
Ethyl 2-(cyclopropyl(trifluoromethyl)amino)acetate: Contains an acetate group instead of a benzoate group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of its structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14F3NO2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
ethyl 2-[cyclopropyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)10-5-3-4-6-11(10)17(9-7-8-9)13(14,15)16/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
AJCUMFRSCUXALP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



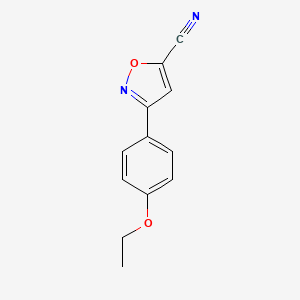
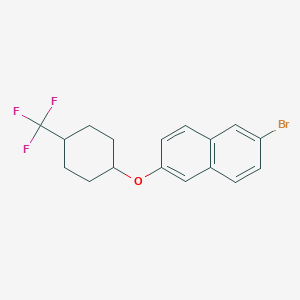
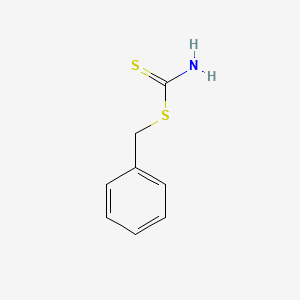

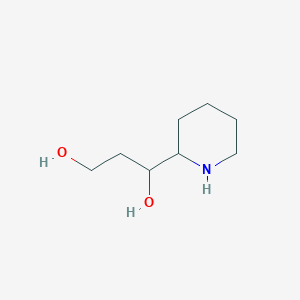

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
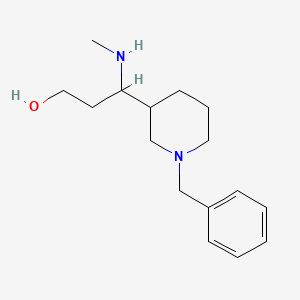
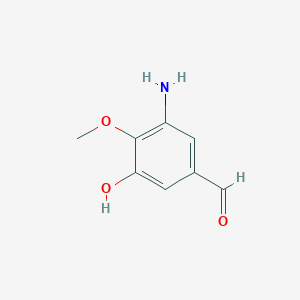

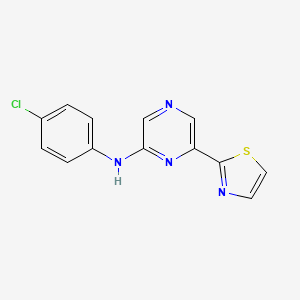
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
